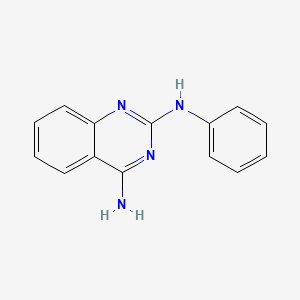

N2-Phenylquinazoline-2,4-diamine hydrochloride

Description

Historical Perspectives and Evolution of Quinazoline (B50416) Research

The history of quinazoline chemistry dates back to the late 19th century. The synthesis of the parent quinazoline molecule was first reported in 1895 by August Bischler and Lang, who achieved this through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.orgmdpi.com A subsequent synthesis was reported by Siegmund Gabriel in 1903. wikipedia.orgfrontiersin.org The name "quinazoline" itself was proposed in 1887 by Widdege. nih.govresearchgate.net

Early research laid the groundwork for understanding the fundamental properties of this heterocyclic system. However, the full therapeutic potential of quinazolines began to be realized with the discovery of naturally occurring quinazoline alkaloids, such as Vasicine, which exhibited interesting biological properties. mdpi.com This discovery spurred a significant increase in research interest. Over the decades, the evolution of synthetic methodologies has allowed for the creation of vast libraries of quinazoline derivatives, each with unique substitution patterns. arabjchem.orgorganic-chemistry.org This has enabled extensive structure-activity relationship (SAR) studies, revealing how modifications at different positions on the quinazoline ring influence biological activity and target specificity. nih.gov This systematic exploration has led to the identification of quinazoline-based compounds as potent agents for various diseases, cementing the scaffold's importance in modern drug discovery. magtechjournal.com

The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. nih.govscilit.com The quinazoline nucleus is widely recognized as such a scaffold. mdpi.comnih.govrsc.org Its rigid, planar structure provides a defined orientation for various substituents, allowing for precise interactions with the active sites of proteins and enzymes. researchgate.net

The versatility of the quinazoline ring is a key attribute. It can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.govresearchgate.net This adaptability allows for the optimization of compounds to achieve desired biological effects and drug-like properties. The stability of the quinazoline core also contributes to its privileged status, providing a robust foundation for drug design. nih.gov The successful development of numerous clinically approved drugs containing the quinazoline moiety, such as Gefitinib and Lapatinib for cancer therapy, underscores the scaffold's profound utility in creating effective therapeutic agents. wikipedia.org

Overview of Diverse Biological Activities Associated with Quinazolines

The structural versatility of the quinazoline scaffold has led to the discovery of derivatives with an exceptionally broad range of pharmacological activities. mdpi.comijmpr.in Researchers have successfully developed quinazoline-based compounds that act on various biological pathways, demonstrating the scaffold's wide-ranging therapeutic potential. nih.govbenthamdirect.com These activities span from fighting infectious diseases to managing chronic conditions and treating complex diseases like cancer. researchgate.netymerdigital.com The ability of this single core structure to serve as a template for such a diverse array of biological functions is a primary reason for its "privileged" status in drug discovery. mdpi.comnih.gov

Table 1: Selected Biological Activities of Quinazoline Derivatives

| Biological Activity | Description | Example Compound Classes / Drugs |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, most notably as kinase inhibitors (e.g., EGFR, VEGFR). arabjchem.orgresearchgate.net | Gefitinib, Lapatinib, Erlotinib |

| Antihypertensive | Blockade of alpha-1 adrenergic receptors, leading to relaxation of blood vessels and reduced blood pressure. researchgate.netresearchgate.net | Prazosin, Doxazosin |

| Antimicrobial | Activity against a range of pathogens, including bacteria and fungi. mdpi.comarabjchem.org | N2,N4-disubstituted quinazoline-2,4-diamines acs.org |

| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes, such as COX. ijmpr.inresearchgate.net | Proquazone mdpi.com |

| Antiviral | Inhibition of viral replication and activity. mdpi.commdpi.com | Various synthetic derivatives |

| Antimalarial | Efficacy against the Plasmodium parasite. mdpi.comijmpr.in | Febrifugine |

| Anticonvulsant | Modulation of central nervous system activity to prevent seizures. mdpi.comijmpr.in | Methaqualone (historical) |

| Antidiabetic | Potential to modulate pathways involved in glucose metabolism. mdpi.comresearchgate.net | Balaglitazone (investigational) researchgate.net |

| Anti-Alzheimer's | Potential to inhibit processes involved in Alzheimer's disease pathology, such as cholinesterases and β-amyloid aggregation. mdpi.com | Various investigational compounds |

| Antiparasitic | Activity against parasites such as Leishmania and Trypanosoma. nih.govacs.org | N2,N4-disubstituted quinazoline-2,4-diamines acs.org |

Specific Focus on N2-Phenylquinazoline-2,4-diamine Hydrochloride within Quinazoline Research

Within the vast landscape of quinazoline chemistry, the 2,4-diaminoquinazoline substructure is of significant interest. umich.edu The specific compound, this compound, belongs to a class of N2,N4-disubstituted quinazoline-2,4-diamines that have been synthesized and investigated for various biological activities. acs.org

Research into this class of compounds has revealed potent activity against various pathogens. For instance, studies have demonstrated that N2,N4-disubstituted quinazoline-2,4-diamines can exhibit significant antileishmanial and antibacterial properties. acs.orgacs.orgnih.govresearchgate.net The general synthetic route to these compounds involves a multi-step process starting from anthranilic acids, which are cyclized and then chlorinated to form a 2,4-dichloroquinazoline (B46505) intermediate. acs.org This intermediate allows for sequential substitution with different amines at the C4 and C2 positions, enabling the creation of a diverse library of compounds, including N2-phenyl substituted variants. acs.org

In a study focusing on antileishmanial agents, the compound N4-Benzyl-N2-phenylquinazoline-2,4-diamine was synthesized and evaluated. acs.org While this is a close structural analog, it highlights the research context for molecules like N2-Phenylquinazoline-2,4-diamine. The strategic placement of different substituents on the two amino groups at the C2 and C4 positions is a key area of investigation for optimizing the biological activity and physicochemical properties of these molecules. acs.orgrsc.org The hydrochloride salt form is typically used to improve the solubility and handling of the parent amine compound for research and evaluation purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-N-phenylquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10/h1-9H,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBBWBXOACRBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N2 Phenylquinazoline 2,4 Diamine Hydrochloride and Its Analogs

Classical and Contemporary Synthetic Routes to N2-Phenylquinazoline-2,4-diamine Hydrochloride

The construction of the N2-phenylquinazoline-2,4-diamine core can be achieved through various synthetic pathways, ranging from traditional multi-step sequences to more streamlined one-pot procedures.

The most established and versatile method for synthesizing N2,N4-disubstituted quinazoline-2,4-diamines is a multi-step approach commencing from readily available precursors like anthranilic acids or anthranilonitriles. acs.orgacs.org

A common pathway begins with the cyclization of an anthranilic acid with urea (B33335) to form quinazoline-2,4(1H,3H)-dione. acs.org This intermediate is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the highly reactive 2,4-dichloroquinazoline (B46505) intermediate. acs.orgdigitellinc.com This dichloro derivative serves as a key building block for introducing the desired amino substituents. The sequential substitution of the two chlorine atoms with amines is the final and most critical stage. The chlorine at the C4 position is significantly more reactive than the one at the C2 position, allowing for a controlled, stepwise introduction of different amines. acs.orgnih.gov For the synthesis of N2-Phenylquinazoline-2,4-diamine, the 2,4-dichloroquinazoline is first reacted with a primary amine (e.g., an alkylamine) under milder conditions to substitute the C4 position, followed by a reaction with aniline (B41778) at a higher temperature to substitute the C2 position, yielding the final N2,N4-disubstituted product. acs.orgdigitellinc.com

An alternative multi-step route starts from 2-aminobenzonitriles, which can be cyclized with reagents like guanidine (B92328) carbonate or dicyandiamide, though this often requires elevated temperatures and may result in modest yields. researchgate.net

Table 1: Overview of a Classical Multi-Step Synthetic Route

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Anthranilic Acid | Urea, Heat | Quinazoline-2,4(1H,3H)-dione | acs.org |

| 2 | Quinazoline-2,4(1H,3H)-dione | POCl₃, Reflux | 2,4-Dichloroquinazoline | acs.org |

| 3 | 2,4-Dichloroquinazoline | R¹-NH₂, Room Temperature | 2-Chloro-N4-substituted-quinazolin-4-amine | acs.orgdigitellinc.com |

| 4 | 2-Chloro-N4-substituted-quinazolin-4-amine | Phenylamine (Aniline), Higher Temperature | N2-Phenyl-N4-substituted-quinazoline-2,4-diamine | acs.orgdigitellinc.com |

To improve efficiency and reduce the number of synthetic steps, one-pot strategies have been developed. One such approach involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization. organic-chemistry.org This method provides an efficient route to N4-substituted 2,4-diaminoquinazolines. The process starts with methyl N-cyano-2-nitrobenzimidates, which undergo condensation and subsequent cyclization in an iron-hydrochloric acid system to furnish the quinazoline (B50416) core with the desired amino groups in a single procedural operation. organic-chemistry.org While direct one-pot syntheses for quinazoline-2,4-diones from 2-aminobenzamides have also been reported using reagents like di-tert-butyl dicarbonate, these still require subsequent steps to achieve the diamino structure. acs.orgresearchgate.net

The ability to selectively introduce different substituents at the C2 and C4 positions is crucial for creating diverse libraries of analogs. This regioselectivity is primarily achieved by exploiting the differential reactivity of the chlorine atoms in the 2,4-dichloroquinazoline intermediate in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Theoretical and experimental studies have confirmed that the carbon atom at the C4 position is more susceptible to nucleophilic attack than the C2 carbon. nih.gov This allows for the selective substitution of the C4-chloro group by an amine nucleophile under relatively mild conditions, such as room temperature. The subsequent substitution of the less reactive C2-chloro group typically requires more forcing conditions, including higher temperatures (often above 100 °C), microwave irradiation, or the use of specialized catalytic systems like those for Buchwald-Hartwig amination. nih.gov This reactivity difference is the cornerstone of synthesizing unsymmetrically substituted N2,N4-diaminoquinazolines, including N2-phenyl analogs with different groups at the N4 position. researchgate.netorganic-chemistry.org

Table 2: Conditions for Regioselective Substitution of 2,4-Dichloroquinazoline

| Position | Reactivity | Typical Reaction Conditions | Result | Reference |

| C4 | High | Primary/Secondary Amine, Room Temperature | Selective formation of 2-chloro-4-aminoquinazoline | nih.govresearchgate.net |

| C2 | Low | Primary/Secondary Amine, High Temperature (>100°C) or Microwave | Substitution at C2 to form 2,4-diaminoquinazoline | nih.govresearchgate.net |

Derivatization Strategies and Scaffold Modification of the Quinazoline Core

Further diversification of the N2-Phenylquinazoline-2,4-diamine scaffold can be achieved by introducing a wide array of substituents at the exocyclic amino groups or by modifying the heterocyclic core itself.

The sequential SNAr reaction on 2,4-dichloroquinazoline is the most common strategy for introducing diverse substituents at the N2 and N4 positions. acs.org By varying the amine nucleophiles in the two-step substitution, a vast number of analogs can be synthesized. digitellinc.comacs.org For instance, after the initial reaction with a primary amine to form the 2-chloro-N4-substituted intermediate, a second reaction with a different primary or secondary amine (such as aniline or a substituted aniline) yields the final N2,N4-disubstituted quinazoline-2,4-diamine (B158780). digitellinc.com This approach has been used to synthesize series of compounds with various alkyl, benzyl (B1604629), and (hetero)aromatic groups at both nitrogen atoms to explore their biological activities. acs.orgrsc.orgnih.gov

Table 3: Examples of N2 and N4 Substituents on the Quinazoline-2,4-diamine Scaffold

| N2 Substituent | N4 Substituent | Synthetic Approach | Reference |

| Isopropyl | Benzylamine (B48309) | Sequential substitution of 2,4-dichloroquinazoline | rsc.org |

| Phenyl | Benzyl | Sequential substitution of 2,4-dichloroquinazoline | acs.org |

| Benzyl | Methyl | Sequential substitution of 2,4-dichloroquinazoline | google.com |

| Piperidin-1-yl | 4-Fluorobenzyl | Sequential substitution of 2,4-dichloroquinazoline | nih.gov |

Beyond derivatization of the amino groups, modifications can be made to the N2-phenyl ring and the benzenoid portion of the quinazoline core. These modifications often employ modern cross-coupling reactions.

For instance, starting with a halogenated precursor, such as N2-benzyl-6-bromo-N4-methylquinazolin-2,4-diamine, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be used to introduce aryl, vinyl, or, after subsequent hydrogenation, alkyl groups at the C6 position of the quinazoline ring. researchgate.netgoogle.com Similarly, Suzuki coupling can be used to attach substituted phenyl rings to various positions (e.g., C5, C6, C7, C8) of the quinazoline core by starting with the corresponding halogenated quinazoline-2,4-diones. nih.govmdpi.com

Modifications to the N2-phenyl ring are typically achieved by using a substituted aniline in the final substitution step of the multi-step synthesis. nih.gov For example, reacting a 2-chloro-N4-substituted-quinazolin-4-amine with a bromo-substituted aniline introduces a handle for subsequent palladium-catalyzed reactions directly on the N2-phenyl moiety. nih.gov These strategies allow for extensive structural diversification, enabling fine-tuning of the molecule's properties. nih.gov

Molecular Hybridization Approaches with Other Bioactive Scaffolds

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. nih.govnih.gov This approach aims to create novel chemical entities with potentially enhanced biological activity, improved selectivity, or a broader spectrum of action compared to the individual parent molecules. nih.gov In the context of quinazoline-2,4-diamine derivatives, molecular hybridization has been extensively explored to develop new therapeutic agents, particularly in the field of oncology. rsc.org The core idea is to link the quinazoline-2,4-diamine scaffold, known for its diverse pharmacological properties, with other recognized bioactive moieties to target multiple pathways or to enhance the interaction with a specific biological target. nih.govrsc.org

A variety of bioactive scaffolds have been successfully hybridized with the quinazoline core, leading to the discovery of potent new compounds. These hybrid molecules often exhibit significant anticancer activities by targeting key enzymes and pathways involved in tumor growth and progression. rsc.orgmdpi.com

Hybridization with Triazoles:

Triazole moieties are a common feature in many medicinally important compounds. Researchers have designed and synthesized triazole-substituted quinazoline hybrids as potential anticancer agents. rsc.orgacs.org For instance, a series of these hybrid compounds demonstrated moderate to good antiproliferative activity against several cancer cell lines, including HepG2, HCT116, MCF-7, and PC-3. acs.org Molecular docking studies of promising compounds from this series have shown potential interactions, such as hydrogen bonding and π–sulfur interactions, with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. acs.org

Hybridization with Indoles and Related Alkaloids:

Inspired by the anticancer properties of natural alkaloids like Luotonin A, which features a pyrroloquinazolinoquinoline system and inhibits human topoisomerase-I, scientists have developed hybrids combining the quinazolinone scaffold with indole (B1671886) or triazole moieties. rsc.org The design strategy for these molecules has been aimed at targeting histone deacetylases (HDAC) and the enhancer of zeste homolog 2 (EZH2) proteins, which are involved in epigenetic regulation and are often dysregulated in cancer. rsc.org

Hybridization with Oxadiazoles:

The oxadiazole ring is another important pharmacophore that has been incorporated into quinazoline structures. The resulting quinazolinone-oxadiazole hybrids have been investigated for their therapeutic potential. rsc.org

Hybridization with Sulfonamides:

The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents. By attaching a benzenesulfonamide (B165840) moiety to the quinazolinone backbone, researchers have developed potent cytotoxic agents. rsc.org In one study, the target compounds were synthesized by the fusion of various N-substituted 4-aminobenzene sulfonamides with a benzoxazin-4-one in pyridine. rsc.org

Hybridization with Thiazolidinones:

Thiazolidin-4-ones are another class of heterocyclic compounds with diverse biological activities. The molecular hybridization approach has been used to combine the thiazolidin-4-one and quinazolinone scaffolds. The synthesis of these hybrids typically involves the creation of a Schiff base from a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, followed by cyclocondensation with thioglycolic acid. rsc.org

The following table summarizes some of the key research findings on the molecular hybridization of quinazoline scaffolds with other bioactive moieties:

| Bioactive Scaffold | Synthetic Approach | Biological Activity | Key Findings |

| Triazole | Design and synthesis of triazole-substituted quinazoline hybrids. acs.org | Anticancer activity against HepG2, HCT116, MCF-7, and PC-3 cell lines. acs.org | Compound 5b showed good antiproliferative activity against MCF-7 cell lines (IC50 = 20.71 μM). acs.org |

| Indole/Triazole | Development of Luotonin A and triazole-based hybrid analogues. rsc.org | Targeting HDAC and EZH2 proteins for anticancer potential. rsc.org | Design inspired by the topoisomerase-I inhibitor Luotonin A. rsc.org |

| Sulfonamide | Attachment of a benzenesulfonamide moiety to the quinazolinone backbone. rsc.org | Potent cytotoxic agents. rsc.org | Compound 30 was found to be a potent cytotoxic agent with an IC50 of 2.51 μM against an NCI cell line. rsc.org |

| Thiazolidin-4-one | Combination of thiazolidin-4-one with a quinazolinone scaffold via a Schiff base intermediate. rsc.org | Not specified in the provided context. | Synthesis involves cyclocondensation with thioglycolic acid. rsc.org |

Molecular Mechanisms and Biological Activities Preclinical Research

Enzymatic Target Interactions and Inhibition Profiles

The N2-Phenylquinazoline-2,4-diamine scaffold and its close analogs have been demonstrated to interact with a variety of enzymatic targets. The primary mechanism of action for many of these derivatives is the inhibition of enzymes crucial for cell proliferation and signaling.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, CDK6, CDK9)

The quinazoline (B50416) ring is a well-established "privileged scaffold" in the development of tyrosine kinase inhibitors (TKIs). Research has explored its potential to inhibit key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

In one study, a series of 2-anilino-4-alkylaminoquinazoline derivatives, which share the core structure of interest, were synthesized and evaluated for their antitumor activities. The results indicated that substitutions on the N2-phenyl ring significantly influenced their inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon cancer (HCT-116). Specifically, compounds with a 4-nitro substitution on the phenyl ring showed the highest potency semanticscholar.org.

While the broader class of quinazolines is known to inhibit EGFR and VEGFR-2, specific inhibitory data for N2-Phenylquinazoline-2,4-diamine hydrochloride against these kinases is not extensively detailed in the reviewed literature. Similarly, while pyrimidine-based diamine structures have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9), research specifically linking the N2-Phenylquinazoline-2,4-diamine scaffold to significant CDK6 or CDK9 inhibition is not prominent nih.govnih.gov.

The inhibitory activity of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). For a series of N2,N4-diaminoquinazoline analogs developed as PDE5 inhibitors, the most active compound demonstrated an IC50 value of 0.072 µM nih.gov. In studies of related quinazoline structures targeting thymidylate synthase, IC50 values ranged from 0.51 to 11.5 µM nih.gov. Detailed kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive) are specific to each derivative and its target enzyme.

Selectivity is a critical aspect of kinase inhibitor development. Preclinical studies often assess the activity of a lead compound against a panel of different kinases to determine its specificity. For example, in the development of N2,N4-diaminoquinazoline analogs as phosphodiesterase inhibitors, selectivity was evaluated against different PDE isozymes. One of the most potent compounds showed a 4.6-fold selectivity for PDE5 over PDE6, a crucial factor in minimizing potential side effects nih.gov. Comprehensive selectivity profiling across a broad kinase panel for a specific this compound derivative was not detailed in the reviewed sources.

Dihydrofolate Reductase (DHFR) Inhibition

One of the most significant and well-documented biological activities of the 2,4-diaminoquinazoline scaffold is the inhibition of dihydrofolate reductase (DHFR) wikipedia.org. DHFR is a vital enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids patsnap.comdroracle.ai. Inhibition of DHFR disrupts DNA synthesis, particularly affecting rapidly proliferating cells patsnap.com.

Numerous nonclassical 2,4-diaminoquinazoline antifolates have been synthesized and shown to be effective inhibitors of DHFR nih.govmdpi.com. Studies on N9-substituted 2,4-diaminoquinazolines revealed potent inhibition against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii nih.gov. This activity makes the scaffold a promising basis for developing antimicrobial and antiprotozoal agents in addition to its anticancer potential.

Other Enzyme Modulations (e.g., Phosphodiesterase-5 (PDE-5), PARP, Thymidylate Synthase, Topoisomerase)

Beyond kinases and DHFR, the quinazoline core has been investigated for its modulatory effects on other important enzymes.

Phosphodiesterase-5 (PDE-5): A series of N2,N4-diaminoquinazoline analogs were designed and synthesized as potent PDE5 inhibitors nih.gov. PDE5 is an enzyme that breaks down cyclic GMP, and its inhibition leads to vasodilation healthline.commedicalnewstoday.com. The most active compound in the series exhibited an IC50 value of 0.072 µM nih.gov.

Thymidylate Synthase (TS): In addition to targeting DHFR, quinazoline-based antifolates also act as inhibitors of thymidylate synthase (TS), another critical enzyme in the nucleotide synthesis pathway nih.govmdpi.com. The primary cellular target of some quinazoline derivatives was confirmed to be TS, as their growth-inhibitory effects could be reversed by the addition of thymidine (B127349) nih.gov. Removing the 2-amino group from the quinazoline ring was found to reduce DHFR inhibition by over an order of magnitude while only slightly diminishing TS inhibition, suggesting a degree of target selectivity can be engineered into the scaffold nih.gov.

PARP and Topoisomerase: While related heterocyclic structures have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Topoisomerase, specific and potent inhibitory activity by compounds with the N2-Phenylquinazoline-2,4-diamine core is not well-established in the reviewed literature nih.govresearchgate.net. For instance, a class of tetrahydroquinazoline (B156257) derivatives was found to inhibit Topoisomerase II, but these compounds were noted to act via a different mechanism than DNA-intercalating quinazolines nih.gov.

Inhibitory Concentrations of Representative Quinazoline Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Source |

| N2,N4-diaminoquinazoline analog | PDE5 | 0.072 | nih.gov |

| 2-Amino-quinazoline derivative | Thymidylate Synthase | 0.51 - 11.5 | nih.gov |

| 2-anilino-4-alkylquinazoline | (Antiproliferative) | Not specified | semanticscholar.org |

Receptor Binding and Ligand-Receptor Interactions

Understanding the interaction between a compound and its biological target at a molecular level is crucial for rational drug design nih.gov. Molecular docking studies are frequently employed to predict the binding mode of inhibitors within the active site of an enzyme.

For N2,N4-diaminoquinazoline analogs designed as PDE5 inhibitors, molecular docking was used to determine their binding orientation. The predicted binding mode was found to be consistent with the observed structure-activity relationship (SAR), validating the computational approach nih.gov. Similarly, docking studies of quinazolinone-based DHFR inhibitors helped to explain the molecular basis of their activity, identifying key amino acid residues like Glu30, Phe31, and Phe34 as crucial for the binding interaction mdpi.com.

In a different context, certain complex phenylquinazoline derivatives have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes, which are found in the promoter regions of oncogenes. This interaction represents a distinct ligand-target binding mechanism outside of typical enzyme active sites mdpi.com.

Modulation of Cellular Signaling Pathways

The preclinical efficacy of N2-Phenylquinazoline-2,4-diamine derivatives is largely attributed to their ability to modulate critical cellular signaling pathways involved in cell fate and function.

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of phenylquinazoline derivatives in cancer cell lines.

Anti-proliferative Activity: Numerous studies have demonstrated the potent anti-proliferative effects of 2,4-disubstituted quinazoline derivatives against a panel of human cancer cell lines. The antiproliferative IC50 values for some 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have been reported to be in the low micromolar range. nih.gov For instance, certain 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which share a similar structural motif, have shown promising anticancer properties. nih.gov

Induction of Apoptosis: The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of these compounds. Studies on novel synthetic phenylquinazoline derivatives have shown they can induce apoptosis by targeting pro-survival members of the BCL-2 family. nih.gov Specifically, these compounds have been observed to down-regulate the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, while promoting the release of mitochondrial Cytochrome C, a critical step in the intrinsic apoptotic pathway. nih.gov This disruption of the cellular protective mechanisms renders cancer cells more susceptible to apoptosis. nih.govmdpi.com The activation of caspases, the executioner enzymes of apoptosis, is a downstream consequence of these events. nih.gov

| Compound Class | Mechanism | Key Proteins Modulated | Outcome |

|---|---|---|---|

| Phenylquinazoline derivatives | Targeting pro-survival BCL-2 family members | BCL-2 (down-regulation), BCL-XL (down-regulation), Cytochrome C (release) | Induction of apoptosis in cancer cells |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Bcl-2 inhibition and DNA damage | Bcl-2 (down-regulation), BAX (up-regulation), p53 (up-regulation), Caspase-3 (up-regulation) | Enhanced apoptosis in cancer cells |

The quinazoline scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease.

Cholinesterase Inhibition: Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter, in the brain. mdpi.com Several 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Some of these compounds have shown potent and selective inhibition of BuChE. nih.gov Natural sources are also being explored for novel cholinesterase inhibitors. mdpi.com

β-Amyloid Aggregation Inhibition: The aggregation of β-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives has been synthesized and evaluated for their potential to inhibit Aβ aggregation. nih.gov Structure-activity relationship studies revealed that N2-isomers exhibited better inhibition of Aβ42 aggregation. nih.gov Certain derivatives were found to be potent inhibitors of both Aβ40 and Aβ42 aggregation, with IC50 values in the low micromolar range. nih.govnih.gov These compounds may also aid in the disaggregation of existing amyloid fibrils. mdpi.com

Tau Protein Aggregation: The aggregation of the tau protein is another key feature of Alzheimer's disease and other tauopathies. While the development of tau aggregation inhibitors is an active area of research, specific preclinical data on the direct effects of this compound on tau protein aggregation is limited. nih.govresearchgate.netresearchgate.net However, some quinoline (B57606) derivatives have been investigated as potential blockers of tau aggregation. google.com

| Neuropathological Target | Compound Class | Observed Preclinical Activity |

|---|---|---|

| Cholinesterases (AChE/BuChE) | 2,4-disubstituted quinazoline derivatives | Potent and selective inhibition of BuChE |

| β-Amyloid Aggregation | Isomeric 2,4-diaminoquinazolines | Inhibition of Aβ40 and Aβ42 aggregation |

| Tau Protein Aggregation | Quinoline derivatives | Investigated as potential inhibitors |

Broad-Spectrum Preclinical Biological Activities

In addition to anticancer and neuroprotective potential, derivatives of N2-Phenylquinazoline-2,4-diamine have demonstrated a broader spectrum of biological activities in preclinical studies. For example, a series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested for their antileishmanial activity, with some compounds showing potent effects against Leishmania donovani and L. amazonensis. acs.org Furthermore, these classes of compounds have been characterized for their antimicrobial activity against multidrug-resistant bacteria, such as Acinetobacter baumannii, where they have shown strong antibacterial and antibiofilm activities. nih.gov

Anticancer Activity Mechanisms in Preclinical Models

Preclinical studies on phenylquinazoline derivatives have elucidated several mechanisms through which they exert their anticancer effects, primarily centered on the induction of apoptosis and cell cycle arrest.

One of the core mechanisms involves the targeting of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. nih.gov Certain novel synthetic phenylquinazoline derivatives have been shown to induce apoptosis by acting as antagonists to the pro-survival members of this family. nih.gov Research in human breast cancer cells (MCF-7) demonstrated that specific phenylquinazoline compounds led to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-2-like 1 (Bcl-xL). nih.gov This disruption of pro-survival signaling promotes the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic cascade. nih.gov

Another identified mechanism is the induction of cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS). A novel quinazoline derivative, identified as 04NB-03, was found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by causing cell cycle arrest at the G2/M phase. nih.gov This effect was shown to be dependent on the accumulation of endogenous ROS within the cancer cells. nih.gov The subsequent scavenging of these ROS molecules reversed the cell cycle arrest and apoptosis, confirming the ROS-dependent nature of the compound's anticancer activity. nih.gov

Furthermore, some quinazoline-based compounds function as potent apoptosis inducers through pathways involving key signaling proteins. For instance, a new phenyl chlormethine-quinazoline derivative was found to induce apoptosis in hepatocellular carcinoma by mediating the Sirtuin 1 (Sirt1)/caspase 3 signaling pathway. frontiersin.org Other research into 4-anilinoquinazolines, a related structural class, led to the identification of potent apoptosis inducers, with some compounds showing efficacy in various mouse xenograft cancer models. nih.gov Certain derivatives are also being investigated for their ability to target and stabilize G-quadruplex structures in the promoter regions of oncogenes, thereby inhibiting telomerase activity and inducing a DNA damage response. nih.gov

Table 1: Anticancer Mechanisms of Phenylquinazoline Derivatives

| Mechanism | Key Proteins/Pathways Involved | Cancer Model |

|---|---|---|

| Apoptosis Induction | Bcl-2 family (Bcl-2, Bcl-xL) downregulation, Cytochrome C release | Human Breast Cancer (MCF-7) nih.gov |

| Cell Cycle Arrest | Reactive Oxygen Species (ROS) accumulation | Hepatocellular Carcinoma nih.gov |

| Apoptosis Induction | Sirt1/Caspase 3 signaling | Hepatocellular Carcinoma frontiersin.org |

| G-Quadruplex Stabilization | Telomerase inhibition | Various Cancer Cell Lines nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral) Mechanisms

The antimicrobial properties of N2,N4-disubstituted quinazoline-2,4-diamines have been primarily investigated for their antibacterial effects, with a well-defined mechanism of action.

Antibacterial Mechanisms: The principal mechanism of antibacterial action for this class of compounds is the inhibition of bacterial dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids necessary for bacterial survival. By inhibiting this enzyme, these quinazoline derivatives disrupt DNA synthesis and repair, leading to bacterial cell death. nih.gov This mechanism has been demonstrated in studies against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govnih.gov

In addition to enzymatic inhibition, specific derivatives like N4‐benzyl (B1604629)‐N2‐phenylquinazoline‐2,4‐diamine have demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antibiotics. The ability of these compounds to disrupt or prevent biofilm formation represents a crucial advantage in combating persistent bacterial infections. researchgate.net Structure-activity relationship studies have identified compounds with minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains. researchgate.netrsc.org

Antifungal and Antiviral Mechanisms: While the antibacterial properties are well-documented, specific preclinical research detailing the molecular mechanisms of this compound against fungal or viral pathogens is not extensively available in the reviewed literature.

Table 2: Antibacterial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine (B158780) Derivatives

| Bacterial Strain | Proposed Mechanism | Key Findings |

|---|---|---|

| Staphylococcus aureus (MRSA) | Dihydrofolate Reductase (DHFR) Inhibition | Potent in vitro and in vivo activity. nih.govnih.gov |

| Acinetobacter baumannii | Dihydrofolate Reductase (DHFR) Inhibition | Effective against multidrug-resistant strains. nih.gov |

| Staphylococcus aureus | Antibiofilm Activity | Inhibition of biofilm formation. researchgate.net |

| Staphylococcus epidermidis | Antibiofilm Activity | Inhibition of biofilm formation. researchgate.net |

Anti-inflammatory Activity Mechanisms

Research into related phenylquinazoline structures has revealed significant anti-inflammatory potential mediated through the modulation of key inflammatory pathways. A study on a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative showed potent anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov

The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The quinazolinone derivative was shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, it suppressed the production of inflammatory mediators by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This comprehensive suppression of key inflammatory molecules highlights its potential as a potent anti-inflammatory agent. nih.gov

Antileishmanial Activity Mechanisms

A series of N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis. acs.orgnih.gov The proposed mechanism of action is similar to their antibacterial activity, focusing on the disruption of the parasite's folate metabolism. acs.orgnih.gov

These compounds are believed to act as inhibitors of the parasite's dihydrofolate reductase (DHFR) enzyme. acs.orgnih.govnih.govnih.gov The inhibition of DHFR blocks the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids, thereby arresting parasite proliferation. nih.gov Studies conducted on Leishmania donovani and Leishmania amazonensis intracellular amastigotes have identified quinazoline derivatives with potent activity, exhibiting 50% effective concentration (EC50) values in the high nanomolar to low micromolar range. acs.orgnih.gov For instance, one of the most potent compounds identified in a study demonstrated an EC50 of 150 nM against L. donovani. nih.gov

Table 3: Antileishmanial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine Derivatives

| Leishmania Species | Proposed Mechanism | Potency (EC50) |

|---|---|---|

| L. donovani | DHFR Inhibition / Folate Metabolism Disruption | High nanomolar to low micromolar range nih.gov |

| L. amazonensis | DHFR Inhibition / Folate Metabolism Disruption | Submicromolar to low micromolar range nih.gov |

| L. major | DHFR Inhibition | High potency in macrophage models nih.gov |

Antimalarial Activity Mechanisms

The quinazoline scaffold is a recognized pharmacophore for antimalarial activity, with 2,4-diaminoquinazoline derivatives showing particular promise against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov

The primary molecular target for this class of compounds is the parasite's dihydrofolate reductase (DHFR) enzyme. nih.gov Similar to its role in bacteria and other protozoa, DHFR is essential for the parasite's folate biosynthesis pathway. By selectively inhibiting P. falciparum DHFR, these compounds halt parasite replication. nih.gov The activity of these quinazoline-based DHFR inhibitors can be potentiated by inhibitors of dihydropteroate (B1496061) synthase (DHPS), another key enzyme in the same pathway, indicating a synergistic interaction. nih.gov

In addition to enzymatic inhibition, optimization of the 2-anilino quinazoline class has led to compounds that arrest parasite growth at the ring phase of the asexual lifecycle and also inhibit gametocytogenesis, the formation of sexual stage parasites responsible for transmission. acs.org Studies have identified N2,N4-disubstituted quinazoline-2,4-diamines with sub-micromolar inhibitory activity against P. falciparum. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target. For the N2-phenylquinazoline-2,4-diamine scaffold, several key pharmacophoric features have been elucidated through extensive research.

The substituents at the N2 and N4 positions of the quinazoline-2,4-diamine (B158780) core play a pivotal role in determining the compound's biological activity and selectivity. Studies have shown that the nature, size, and position of these substituents can dramatically alter the pharmacological profile, influencing activities such as antileishmanial, antibacterial, and anticancer efficacy.

In antileishmanial studies, it has been observed that having a benzyl (B1604629) group at the N2 position is more favorable for activity compared to having it at the N4 position. For instance, N2-benzylquinazoline-2,4-diamines were found to be at least twice as potent against Leishmania donovani as their N4-benzyl counterparts. nih.gov Specifically, compounds with an N2-benzyl and an N4-alkyl or N4-phenyl substituent combination demonstrated submicromolar activity. nih.gov Conversely, another study indicated that while aromatic substituents at both N2 and N4 positions led to potent in vitro antileishmanial activity, they were associated with lower selectivity. nih.gov Compounds with small alkyl groups at either N2 or N4 generally exhibited lower potency but were less toxic. nih.gov

The following table summarizes the antileishmanial activity of various N2, N4-disubstituted quinazoline-2,4-diamines against L. donovani.

| Compound | N2 Substituent | N4 Substituent | EC50 (μM) vs L. donovani |

|---|---|---|---|

| 12 | Methyl | Benzyl | > 5.0 |

| 14 | Phenyl | Benzyl | 0.82 |

| 15 | Benzyl | Methyl | 0.15 |

| 17 | Benzyl | Phenyl | 0.43 |

In the context of antibacterial activity against multidrug-resistant Acinetobacter baumannii, the most potent compounds featured an N2-benzyl moiety and an N4-methyl group. nih.gov

Modifications to the quinazoline (B50416) ring itself, particularly at the C-6 and C-8 positions, have been shown to fine-tune the biological activity. These substitutions can influence the electronic properties and steric interactions of the molecule with its target.

For antileishmanial activity, substitutions on the benzenoid part of the quinazoline ring generally play a secondary role in efficacy. nih.gov However, some specific substitutions have shown modest improvements in potency. For example, methyl or methoxy (B1213986) groups at the 5- or 6-position have resulted in compounds with submicromolar EC50 values against L. donovani. nih.gov In contrast, chloro-substitution at the 5- and 6-positions led to a decrease in potency, while substitutions at the 7- and 8-positions maintained activity comparable to the unsubstituted parent compound. nih.gov An 8-methoxy substitution was found to be marginally more potent in one study. nih.gov

In the realm of antibacterial agents targeting multidrug-resistant A. baumannii, substitutions at the 6-position of the quinazoline ring with a halide or an alkyl group were found to be more potent than similar substitutions at the 7-position. nih.gov Specifically, 6-n-pentyl and 6-cyclohexyl substituted quinazolines were among the most effective. nih.gov

The table below illustrates the effect of substitutions on the quinazoline ring on antileishmanial activity.

| Compound | N2 Substituent | N4 Substituent | Ring Substitution | EC50 (μM) vs L. donovani |

|---|---|---|---|---|

| 2 | Isopropyl | Furfuryl | None | 2.5 |

| 19 | Isopropyl | Furfuryl | 6-Chloro | > 5.0 |

| 21 | Isopropyl | Furfuryl | 8-Chloro | 2.4 |

| 23 | Isopropyl | Furfuryl | 6-Methyl | 0.85 |

| 29 | Isopropyl | Furfuryl | 8-Methoxy | 1.3 |

The presence and nature of aromatic and heteroaromatic rings as substituents are critical determinants of biological activity. These moieties can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with the biological target.

In the context of antileishmanial activity, a phenyl substituent at either the N2 or N4 position can lead to a loss of activity if the other position holds a benzylamine (B48309) group. nih.gov However, an N4-phenyl group is permissible when the N2 substituent is a smaller alkyl group like isopropyl. nih.gov The introduction of a thiophene (B33073) ring into quinazoline derivatives has shown promise for developing effective anticancer agents. ekb.eg For instance, N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine has been identified as a potent vasodilator. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Both 2D and 3D-QSAR models have been developed for quinazoline derivatives to understand the structural requirements for their biological activities. 2D-QSAR models correlate biological activity with 2D descriptors like electronic properties and connectivity indices. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed 3D map of the steric and electronic fields around the molecule that are favorable or unfavorable for activity. nih.gov

For a series of quinazolinone derivatives, 3D-QSAR models were successfully built to guide the design of new antitumor agents. nih.gov In another study on quinazoline-2,4-diones, combined 2D and 3D-QSAR models were developed, and the resulting contour maps from CoMFA and CoMSIA highlighted the vital structural characteristics for inhibitory activity. nih.gov

Electronic descriptors, such as atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are frequently used in QSAR studies of quinazoline derivatives. orientjchem.orgresearchgate.net These descriptors help to quantify the electronic aspects of drug-receptor interactions. For instance, a QSAR study on quinazoline analogues as anticancer agents found that atomic net charge was the most important descriptor for predicting activity. orientjchem.org

Molecular shape analysis, a key component of 3D-QSAR methods like CoMFA, evaluates the steric requirements for biological activity. The contour maps generated from these analyses indicate regions where bulky groups are favored or disfavored, providing a visual guide for structural modifications. nih.gov For example, a CoMFA analysis of 2-phenylquinazolin-4-one derivatives provided significant insights into the substitutions required for activity.

Model Validation and Predictive Power Assessment

The validation of a Structure-Activity Relationship (SAR) model is a critical step to ensure its reliability and predictive capacity for new, untested compounds. For N2-Phenylquinazoline-2,4-diamine hydrochloride and its analogs, robust validation processes are employed to ascertain the credibility of the generated models. This involves a series of statistical evaluations on both the training set (the group of molecules used to build the model) and, more importantly, an external test set of compounds that were not used during model development.

A key aspect of model validation is assessing its internal consistency and stability. Techniques such as cross-validation, particularly the leave-one-out (LOO) method, are frequently utilized. In this process, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This iterative process is repeated for every compound in the dataset, providing a rigorous internal validation of the model's predictive power.

The predictive efficacy of a SAR model is ultimately determined by its performance on an external set of molecules. This external validation is the most stringent test of a model's utility. The predictive squared correlation coefficient, denoted as R²pred, is a commonly used metric for this purpose. It quantifies the model's ability to accurately predict the biological activity of the external test set compounds. A high R²pred value indicates a model with strong predictive capabilities.

For the broader class of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which share structural similarities with the quinazoline scaffold, a 3D-QSAR model was developed to further design more potent anticancer compounds. nih.gov This highlights the importance of such models in guiding the synthesis of new and more effective derivatives. The validation of such models ensures that the structural insights derived are reliable for guiding future drug discovery efforts.

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the interactions between this compound and its biological targets at an atomic level. nih.govnih.gov These methods provide valuable insights into the binding mechanisms, which can guide the rational design of more potent and selective analogs.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. lums.ac.ir This technique allows researchers to visualize how this compound and its derivatives fit into the active site of a target protein. lums.ac.ir The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a defined scoring function that estimates the binding affinity.

For instance, in studies involving novel quinazoline derivatives as phosphodiesterase 7 inhibitors, molecular docking was employed to evaluate the binding affinities of the most potent compounds. nih.gov Similarly, for N,2-diphenylquinazolin-4-amine derivatives, docking studies were conducted to predict their interaction with the ATP-active pocket of E. coli DNA gyrase B kinase. lums.ac.ir These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

The binding energy, calculated from the docking simulations, provides a quantitative estimate of the ligand's affinity for the target. A lower binding energy generally indicates a more stable and favorable interaction. For example, in the study of N,2-diphenylquinazolin-4-amine derivatives, the compound with the most potent inhibitory activity also exhibited the highest binding energy. lums.ac.ir

Analysis of Protein-Ligand Interaction Energetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the protein-ligand complex over time. MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs.

Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often employed to calculate the binding free energy from the MD simulation trajectories. nih.gov This approach considers various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a comprehensive assessment of the energetics of binding.

The analysis of protein-ligand interaction energetics can reveal the key residues in the binding pocket that contribute most significantly to the binding affinity. For example, in a study of quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors, structural and thermodynamic analysis identified a key methionine residue (Met 769) as being crucial for the interaction with the inhibitors through the formation of hydrogen bonds. nih.gov This type of information is invaluable for understanding the molecular basis of inhibition and for designing new compounds with improved binding characteristics.

Conformational Analysis of this compound within Binding Pockets

Molecular dynamics simulations also allow for a detailed analysis of the conformational changes that both the ligand and the protein undergo upon binding. nih.gov The root mean square deviation (RMSD) is a commonly used parameter to assess the stability of the protein-ligand complex during the simulation. nih.gov A stable RMSD profile suggests that the ligand remains securely bound within the active site in a consistent conformation.

By analyzing the trajectory of the MD simulation, researchers can observe the flexibility of different parts of the this compound molecule and how it adapts to the shape and chemical environment of the binding pocket. This conformational analysis can reveal the bioactive conformation of the ligand, which is the specific three-dimensional arrangement it adopts when bound to its target. Understanding the bioactive conformation is a key aspect of rational drug design.

De Novo Design and Virtual Screening for Novel Analogs

The insights gained from SAR, molecular docking, and MD simulations can be leveraged for the de novo design and virtual screening of novel analogs of this compound with potentially improved activity and selectivity.

De novo design involves the computational generation of new molecular structures that are predicted to have high affinity for a specific target. These methods use the structural information of the binding site to build new molecules atom by atom or by combining molecular fragments.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. dndi.org This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the known structure-activity relationships of existing active compounds.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation of N2-Phenylquinazoline-2,4-diamine Hydrochloride and its Derivatives

Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized quinazoline (B50416) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound and its analogs, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netmendeley.com

In ¹H NMR spectra of quinazoline derivatives, the chemical shifts (δ) of protons are influenced by their electronic environment. nih.govsemanticscholar.org For instance, protons on the quinazoline core and the phenyl substituent exhibit characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). nih.govnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the molecular structure. mdpi.com

Typical ¹H and ¹³C NMR Chemical Shifts for N2-Phenylquinazoline-2,4-diamine Derivatives

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Quinazoline H5-H8 | 7.5 - 8.5 | 115 - 135 | Chemical shifts are influenced by substituents on the quinazoline ring. |

| Phenyl H (ortho, meta, para) | 7.0 - 7.8 | 120 - 130 | The substitution pattern on the phenyl ring affects the specific chemical shifts. |

| N-H | 9.5 - 11.5 | - | Broad signals, exchangeable with D₂O. nih.gov |

| Quinazoline C2, C4 | - | 155 - 165 | Carbons directly attached to nitrogen atoms are significantly deshielded. |

| Quinazoline C4a, C8a | - | 148 - 152 | Bridgehead carbons with distinct chemical environments. |

Mass Spectrometry (MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of this compound and its derivatives. nih.govacs.org

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, yielding a prominent molecular ion peak ([M+H]⁺). nih.govmdpi.com Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the molecular ion. The resulting fragmentation patterns provide valuable structural information, helping to confirm the connectivity of different parts of the molecule. soton.ac.uk Understanding these dissociation pathways is crucial for the structural characterization of novel quinazoline analogs and for identifying impurities. soton.ac.uk

Mass Spectrometry Data for Quinazoline Derivatives

| Technique | Information Obtained | Typical Application |

|---|---|---|

| ESI-MS | Molecular Weight (as [M+H]⁺) | Confirmation of product formation in synthesis. semanticscholar.org |

| HRMS | Exact Mass and Elemental Composition | Unambiguous determination of the molecular formula. nih.gov |

| MS/MS | Fragmentation Patterns | Structural elucidation and confirmation of connectivity. soton.ac.uk |

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography is an essential technique for visualizing the three-dimensional structure of molecules at atomic resolution. nih.govspringernature.com In the context of drug discovery, it provides invaluable insights into how a ligand, such as this compound, binds to its protein target. nih.govspringernature.com

Crystallization Strategies for this compound-Protein Complexes

Obtaining high-quality crystals of a protein-ligand complex is often a significant challenge in X-ray crystallography. Several strategies are employed to achieve this, including co-crystallization, where the protein and ligand are mixed before crystallization trials, and soaking, where pre-grown protein crystals are soaked in a solution containing the ligand. nih.govspringernature.com The choice of strategy can depend on factors such as the solubility of the ligand and the stability of the protein. nih.goviucr.org For protein kinases, which are common targets for quinazoline-based inhibitors, strategies may also include using truncated protein constructs or introducing point mutations to enhance crystallizability. nih.gov

Common Crystallization Strategies for Protein-Ligand Complexes

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Co-crystallization | Protein and ligand are mixed prior to crystallization. nih.gov | Can capture ligand-induced conformational changes. researchgate.net | Ligand may inhibit crystallization. |

| Soaking | Pre-formed protein crystals are soaked in a ligand solution. nih.gov | Simpler and often faster than co-crystallization. | Crystal lattice may prevent ligand binding or conformational changes. nih.gov |

| Microseeding | Using microscopic crystals to induce nucleation in a fresh crystallization drop. | Can produce larger, higher-quality crystals. | Requires initial crystals to be available. |

Data Collection and Refinement Protocols

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to determine the electron density map of the molecule. researchgate.net This process often involves collecting data at cryogenic temperatures to minimize radiation damage. frontiersin.org The initial electron density map is then used to build a molecular model, which is subsequently refined against the experimental data to produce the final, high-resolution structure. frontiersin.org

Key Parameters in X-ray Data Collection and Refinement

| Parameter | Description | Typical Good Value |

|---|---|---|

| Resolution (Å) | The level of detail in the electron density map. | < 2.5 Å for drug design. nih.gov |

| R-work / R-free | Measures of how well the model fits the experimental data. | < 0.25 |

| Completeness (%) | The percentage of unique reflections measured. | > 95% |

| I/σ(I) | The signal-to-noise ratio of the diffraction data. | > 2.0 in the highest resolution shell. |

Structural Insights into Molecular Interactions at the Binding Interface

The crystal structure of a this compound-protein complex reveals the precise interactions between the ligand and the amino acid residues in the binding pocket. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, the quinazoline core often forms key hydrogen bonds with the protein backbone in the hinge region of kinases. The phenyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. researchgate.net This detailed structural information is crucial for understanding the basis of the compound's potency and selectivity and for guiding the design of more effective derivatives.

Types of Molecular Interactions at the Ligand-Protein Interface

| Interaction Type | Description | Example in Quinazoline-Protein Complexes |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | N-H groups of the quinazoline core with backbone carbonyls of the protein. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. | The phenyl ring of the ligand with nonpolar amino acid side chains. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The quinazoline or phenyl ring with aromatic residues like tyrosine or phenylalanine. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Close contacts between the ligand and various atoms in the binding pocket. |

Chromatographic Techniques for Purity Assessment and Metabolite Profiling in Research

Chromatographic methods are indispensable for separating and identifying this compound from complex mixtures, assessing its purity, and profiling its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinazoline derivatives. For purity assessment, HPLC coupled with a UV detector is commonly employed to identify and quantify impurities. The retention time and peak area provide information about the identity and relative amount of the main compound and any contaminants.

For metabolite profiling, HPLC is typically coupled with tandem mass spectrometry (LC-MS/MS), a powerful and sensitive method for identifying and quantifying metabolites in biological samples like plasma, urine, and feces. tandfonline.comnih.gov In a typical workflow, samples collected after administration of the parent compound are analyzed to detect biotransformation products. tandfonline.com The high-resolution mass accuracy of modern mass spectrometers, such as the Q-Exactive Plus, allows for the determination of the elemental composition of metabolites. tandfonline.comekb.eg The fragmentation patterns observed in MS/MS spectra provide structural information, enabling the identification of metabolic modifications such as oxidation and conjugation (e.g., glucuronidation). tandfonline.com Studies on similar quinazolinone derivatives have successfully identified dozens of phase I and phase II metabolites, mapping the primary metabolic pathways. tandfonline.com

Below is an interactive table summarizing typical parameters used in LC-MS/MS for the metabolite profiling of quinazoline-related compounds.

| Parameter | Description | Example from Research |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | A system capable of high-resolution separation. tandfonline.com |

| Column | Reversed-phase C18 | A common choice for separating semi-polar compounds like quinazoline derivatives and their metabolites. nih.gov |

| Mobile Phase | Gradient of Acetonitrile (ACN) and water with 0.1% formic acid | The gradient starts with a low percentage of ACN, which is gradually increased to elute compounds of increasing hydrophobicity. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for a wide range of molecules, often operated in positive ion mode for this class of compounds. nih.govnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap | These high-resolution mass spectrometers provide accurate mass measurements crucial for metabolite identification. tandfonline.comnih.govekb.eg |

| Data Analysis | Specialized Software | Software like Compound Discoverer™ is used to process the raw data and identify potential metabolites based on mass accuracy and fragmentation patterns. tandfonline.com |

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with its molecular targets, such as G-quadruplex DNA, is crucial for elucidating its mechanism of action. Several biophysical techniques are employed for this purpose.

Fluorescence Resonance Energy Transfer (FRET) melting assays are widely used to screen for and evaluate the ability of small molecules to stabilize G-quadruplex structures. nih.gov In this assay, an oligonucleotide sequence capable of forming a G-quadruplex is labeled with a FRET pair of fluorophores (a donor and an acceptor, e.g., FAM and TAMRA). nih.gov When the oligonucleotide is folded into its compact G-quadruplex structure, the two fluorophores are in close proximity, allowing for efficient energy transfer and resulting in a high FRET signal. As the temperature is increased, the G-quadruplex unfolds (melts), separating the fluorophores and causing a decrease in the FRET signal.

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that binds to and stabilizes the G-quadruplex will increase the Tm. The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect. researchgate.net This high-throughput method is excellent for comparing the stabilizing potential of different compounds and their selectivity for various G-quadruplex topologies. nih.gov

The table below illustrates hypothetical FRET melting data for a G-quadruplex ligand.

| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |

| No Ligand | - | 62.5 | - |

| Ligand A | 2.0 | 74.5 | 12.0 |

| Ligand B | 2.0 | 68.0 | 5.5 |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules, particularly nucleic acids. mdpi.com G-quadruplexes exhibit distinct CD spectral signatures that are dependent on their specific folding topology (e.g., parallel, antiparallel, or hybrid). researchgate.net This makes CD an invaluable tool for investigating whether a ligand, such as a quinazoline derivative, binds to a G-quadruplex and if this binding induces or stabilizes a particular conformation. nih.gov

For instance, parallel G-quadruplex structures typically show a positive peak around 260-264 nm and a negative peak around 240-245 nm. In contrast, antiparallel structures often display a positive peak around 295 nm. researchgate.net By recording the CD spectrum of a G-quadruplex-forming sequence in the absence and presence of this compound, researchers can observe changes in the spectrum that indicate a direct interaction and can provide insights into the binding mode. researchgate.netnih.gov

The following table summarizes the characteristic CD spectral features of different G-quadruplex topologies.

| G-Quadruplex Topology | Positive Peak Maximum (nm) | Negative Peak Minimum (nm) |

| Parallel | ~264 | ~245 |

| Antiparallel | ~295 | ~260 |

| Hybrid (3+1) | ~295 and ~260 | ~245 |

Microscale Thermophoresis (MST) is a sensitive biophysical method used to quantify biomolecular interactions in solution. nih.gov The technique measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. nih.gov When a ligand binds to a target molecule, it typically alters one or more of these properties, leading to a change in its thermophoretic movement.

To determine the binding affinity, one of the binding partners is fluorescently labeled (or its intrinsic fluorescence is used). nih.gov A constant concentration of this labeled molecule is mixed with varying concentrations of the unlabeled ligand. The change in thermophoresis is measured and plotted against the ligand concentration, and a binding curve is generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be precisely determined. Research on quinazoline analogues has successfully used MST to quantify their binding affinity to G-quadruplex DNA. acs.org

The table below shows example data for the determination of binding affinity using MST.

| Ligand | Target | Kd (nM) |

| Quinazoline derivative 4f | c-MYC G-Quadruplex | ~180 acs.org |

Preclinical Research Models and Experimental Approaches

In Vitro Cellular Assays

The preclinical evaluation of N2-Phenylquinazoline-2,4-diamine hydrochloride and its analogs involves a variety of in vitro cellular assays to determine their biological activity, mechanism of action, and potential therapeutic applications. These assays are crucial for identifying lead compounds and understanding their cellular effects before advancing to in vivo studies.

Cell-Based Assays for Target Engagement

Derivatives of N2,N4-disubstituted quinazoline-2,4-diamine (B158780) have been identified as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of various pathogens. nih.govnih.gov This mechanism of action has been a key focus in the development of this compound class as antimicrobial agents. nih.govnih.gov Studies have shown that these compounds function by targeting bacterial DHFR, which is essential for nucleotide synthesis and, consequently, bacterial survival. nih.gov

In the context of anticancer research, related quinazoline (B50416) and quinoline (B57606) derivatives have been evaluated for their ability to target and stabilize G-quadruplex structures. mdpi.com These secondary structures in nucleic acids are found in oncogene promoter regions, and their stabilization can interfere with cancer cell proliferation. mdpi.com Additionally, the epidermal growth factor receptor (EGFR) has been identified as a target for some 2,4-disubstituted quinazolines, with docking studies performed to understand the binding interactions within the EGFR tyrosine kinase domain. ekb.eg

Cell Proliferation and Viability Studies (e.g., MTT assays)

The cytotoxic and antiproliferative effects of N2-phenylquinazoline-2,4-diamine analogs are frequently assessed using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

In anticancer studies, various 2,4-disubstituted quinazoline derivatives have been tested against a panel of human cancer cell lines. semanticscholar.org For instance, some analogs have shown inhibitory effects on cell lines such as breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2). semanticscholar.org

Similarly, in the development of antimicrobial agents, MTT assays are used to determine the cytotoxicity of the compounds against mammalian cell lines to establish a selectivity index (SI). For example, cytotoxicity has been determined in A549 (human lung carcinoma) and Vero (monkey kidney epithelial) cell lines for antimalarial screening and against murine macrophage cell lines for antileishmanial studies. nih.govnih.gov Limited toxicity toward human cells has been noted for some lead antimicrobial agents, with 50% lethal doses (LD50s) identified as ≤23 μM. nih.gov

| Compound Class | Cell Line | Assay Type | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| 2,4-Disubstituted Quinazolines | HT-29, MDA-231, EAC | MTT Assay | IC50 | Compound 5a showed significant activity (IC50 = 5.33 µM/ml) against HT-29. | semanticscholar.org |

| N2,N4-Disubstituted Quinazolines | A549, Vero | MTT Assay | Cytotoxicity | Used to determine selectivity for antimalarial compounds. | nih.gov |

| N2,N4-Disubstituted Quinazolines | Murine Macrophages (J774.A1) | MTT Assay | EC50 | Used to assess toxicity and selectivity of antileishmanial compounds. | nih.gov |

| Lead Antimicrobial Quinazolines | Human Cells | Not Specified | LD50 | LD50 values of ≤23 μM were identified for lead agents 4 and 5. | nih.gov |

Apoptosis Induction and Cell Cycle Analysis

The quinazoline scaffold is a component of molecules known to induce apoptosis, a form of programmed cell death crucial for anticancer therapies. EGFR activation can block apoptosis, and inhibitors from the quinazoline class are investigated for their ability to counteract this effect. semanticscholar.org Studies on related 4-anilinoquinazolines have led to the identification of potent apoptosis inducers, suggesting that this is a potential mechanism of action for the anticancer activity of this class of compounds.

Biofilm Inhibition Assays